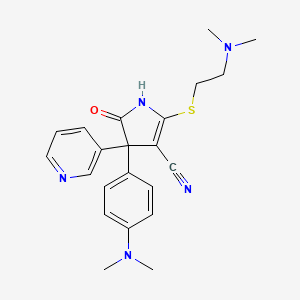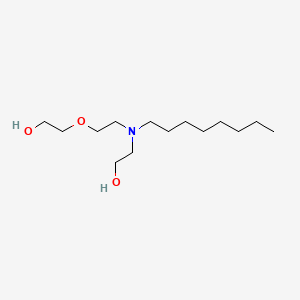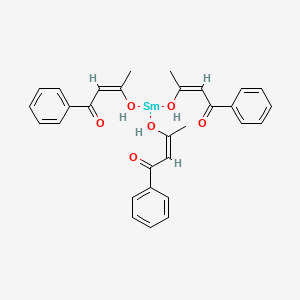
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO')-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- is a coordination compound with the molecular formula C30H27O6Sm. It is a complex of samarium, a rare earth element, with three molecules of 1-phenyl-1,3-butanedione. This compound is known for its unique chemical properties and applications in various fields, including materials science and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- typically involves the reaction of samarium chloride with 1-phenyl-1,3-butanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of samarium.
Reduction: It can be reduced under specific conditions to yield lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 1-phenyl-1,3-butanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of samarium, while reduction reactions may produce lower oxidation states. Substitution reactions result in new coordination compounds with different ligands.
科学的研究の応用
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and cancer treatment.
Industry: It is used in the production of advanced materials, such as luminescent materials and electronic devices
作用機序
The mechanism of action of Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- involves its ability to coordinate with various substrates and catalyze reactions. The samarium ion acts as a Lewis acid, facilitating the formation of reactive intermediates. The 1-phenyl-1,3-butanedione ligands stabilize the samarium ion and enhance its reactivity. Molecular targets and pathways involved include coordination with organic molecules and activation of specific functional groups .
類似化合物との比較
Similar Compounds
Chromium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)-: Similar coordination compound with chromium instead of samarium.
Europium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)-: Another rare earth metal complex with europium.
Terbium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)-: A similar compound with terbium.
Uniqueness
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- is unique due to its specific reactivity and applications. The samarium ion provides distinct catalytic properties that are not observed with other metals. Additionally, its luminescent properties make it valuable in materials science and electronic applications.
特性
CAS番号 |
14726-22-8 |
|---|---|
分子式 |
C30H30O6Sm |
分子量 |
636.9 g/mol |
IUPAC名 |
(Z)-3-hydroxy-1-phenylbut-2-en-1-one;samarium |
InChI |
InChI=1S/3C10H10O2.Sm/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7,11H,1H3;/b3*8-7-; |
InChIキー |
HZEFOYWPHRPUND-LWTKGLMZSA-N |
異性体SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.[Sm] |
正規SMILES |
CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.[Sm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


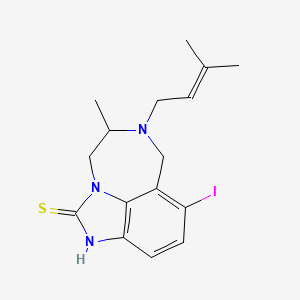
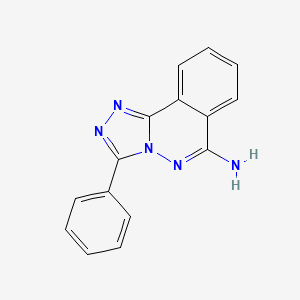
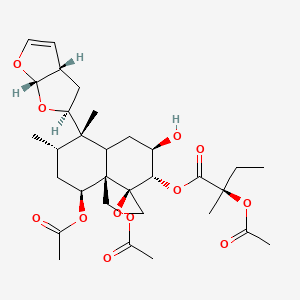
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
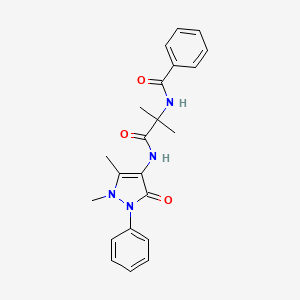
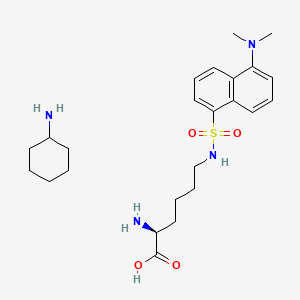
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
